molecular formula C19H20FN5O2 B2510283 3-(4-fluorophenyl)-1-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 1797893-14-1

3-(4-fluorophenyl)-1-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2510283
CAS No.: 1797893-14-1
M. Wt: 369.4
InChI Key: KCIXATCTPQJTDJ-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-1-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1H-pyrazole-5-carboxamide is a sophisticated, high-purity chemical reagent designed for advanced pharmacological and biochemical research. This compound features a complex fused pyrazole architecture, a structural motif known to confer significant biological activity and binding specificity in medicinal chemistry . Pyrazole derivatives are recognized as privileged scaffolds in drug discovery, demonstrating a wide spectrum of pharmacological activities, including potential applications as enzyme inhibitors and allosteric modulators of ion channels and receptors . The molecular structure of this reagent, which includes a 4-fluorophenyl substituent and a fused tetrahydropyranopyrazole group connected via a carboxamide linker, suggests its potential utility in structure-activity relationship (SAR) studies and high-throughput screening campaigns. Its core pyrazole structure is a key feature in several well-established bioactive molecules and investigational compounds, underscoring its relevance in the development of novel therapeutic agents . This product is provided for research purposes only and is intended for use by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for ensuring all safety protocols are followed when handling this compound.

Properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O2/c1-24-17-7-8-27-11-14(17)16(23-24)10-21-19(26)18-9-15(22-25(18)2)12-3-5-13(20)6-4-12/h3-6,9H,7-8,10-11H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIXATCTPQJTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(COCC2)C(=N1)CNC(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-fluorophenyl)-1-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1H-pyrazole-5-carboxamide is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound can be characterized by its unique structural features:

  • Molecular Formula : C18H21FN4O2
  • Molecular Weight : 344.39 g/mol
  • Chemical Structure : It contains a pyrazole core substituted with a fluorophenyl group and a tetrahydropyrano moiety.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . The following table summarizes key findings regarding its activity against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF70.01Induction of apoptosis and cell cycle arrest
NCI-H4600.03Inhibition of Aurora-A kinase
A54926Disruption of microtubule dynamics

The compound exhibited significant cytotoxicity, particularly against breast (MCF7) and lung (NCI-H460) cancer cell lines, suggesting its potential as an anticancer agent .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown promising anti-inflammatory effects. A study evaluated its activity in comparison to standard anti-inflammatory drugs. The results are summarized below:

Compound IC50 (µg/mL) Standard Drug Standard Drug IC50 (µg/mL)
This compound60.56Diclofenac Sodium54.65

The compound demonstrated comparable anti-inflammatory activity to diclofenac sodium, indicating its potential for treating inflammatory conditions .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound has been shown to inhibit Aurora-A kinase, which plays a critical role in cell division and proliferation.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating apoptotic pathways.
  • Microtubule Disruption : The compound interferes with microtubule dynamics, leading to cell cycle arrest in cancer cells.

Case Studies

Several case studies have reported the efficacy of pyrazole derivatives in clinical settings:

  • Case Study on MCF7 Cells : A study found that treatment with the compound resulted in significant apoptosis rates compared to untreated controls.
  • Combination Therapy : Combining this pyrazole derivative with traditional chemotherapeutics enhanced overall efficacy against resistant cancer cell lines.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity: The dichlorophenyl and sulfonamide groups in enhance antibacterial activity, likely due to increased electrophilicity and membrane penetration. The trifluoromethyltriazole in introduces steric and electronic effects that may improve target selectivity compared to the target compound’s tetrahydropyrano-pyrazole group.

Synthetic Challenges: The target compound’s tetrahydropyrano-pyrazole system requires multi-step synthesis, contrasting with simpler pyrazole-sulfonamide derivatives (e.g., ) that achieve moderate yields (32%) via flash chromatography.

Crystallographic and Conformational Studies

  • Pyrazole-Carbaldehyde Analogs : highlights pyrazoline derivatives (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) with confirmed crystal structures. These analogs exhibit planar pyrazole rings and dihedral angles between fluorophenyl and pyrazole moieties (~10–20°), suggesting moderate conjugation .

Q & A

Basic: What synthetic strategies are recommended for the preparation of this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis involves multi-step organic reactions:

Pyrazole Core Formation : Construct the pyrazole ring via cyclocondensation of hydrazine derivatives with 1,3-diketones or via [3+2] cycloaddition reactions .

Substituent Introduction : Introduce the 4-fluorophenyl group via nucleophilic aromatic substitution (e.g., using 4-fluoroaniline derivatives) and alkylation for the methyl group .

Carboxamide Coupling : Use coupling agents like EDC/HOBt or DCC to attach the tetrahydropyrano-pyrazole moiety to the pyrazole core .
Optimization Tips :

  • Monitor reaction progress via TLC or HPLC.
  • Adjust solvent polarity (e.g., DMF for solubility, THF for controlled reactivity) .
  • Purify intermediates via column chromatography or recrystallization to minimize side products .

Advanced: How can molecular docking and dynamics simulations guide target identification for this compound?

Methodological Answer:

Target Selection : Prioritize receptors with structural homology to known pyrazole-binding proteins (e.g., kinases, GPCRs) .

Docking Workflow :

  • Prepare the ligand (protonation states, tautomers) using tools like OpenBabel.
  • Use AutoDock Vina or Schrödinger Glide for docking, focusing on binding pocket flexibility.

Validation :

  • Compare predicted binding poses with X-ray crystallography data (if available) .
  • Validate via competitive binding assays (e.g., fluorescence polarization) .
    Key Metrics : Analyze binding energy (ΔG), hydrogen-bond interactions, and hydrophobic contacts .

Basic: What spectroscopic techniques are critical for structural characterization, and what markers should be prioritized?

Methodological Answer:

  • NMR :
    • ¹H NMR : Identify aromatic protons (δ 7.0–8.0 ppm for fluorophenyl), methyl groups (δ 1.5–2.5 ppm), and NH signals (δ 8.0–10.0 ppm) .
    • ¹³C NMR : Carbonyl (δ 165–170 ppm) and fluorinated aromatic carbons (δ 115–125 ppm) .
  • IR : Confirm carboxamide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
  • Mass Spectrometry : Look for molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with pyrazole cleavage .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Assay Standardization :

  • Use validated cell lines (e.g., HEK293 for receptor studies) and control compounds.
  • Normalize activity to internal standards (e.g., IC₅₀ values for reference inhibitors) .

Purity Assessment :

  • Characterize batches via HPLC (≥95% purity) to rule out impurity-driven effects.

Meta-Analysis :

  • Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

Mechanistic Studies :

  • Use CRISPR-Cas9 knockout models to confirm target specificity .

Basic: What crystallization methods yield high-quality crystals for X-ray diffraction studies?

Methodological Answer:

Solvent Selection : Use mixed solvents (e.g., DCM/hexane) for slow evaporation to enhance crystal lattice formation .

Temperature Control : Gradual cooling (0.5°C/hr) from saturated solutions minimizes defects.

Seeding : Introduce microcrystals from prior batches to nucleate growth.
Refinement : Use SHELXL for structure solution, focusing on resolving disordered regions (e.g., flexible methyl groups) .

Advanced: How does the tetrahydropyrano-pyrazole moiety influence pharmacokinetics, and how can metabolic stability be assessed?

Methodological Answer:

Lipophilicity : Calculate logP values (e.g., using MarvinSketch) to predict membrane permeability.

Metabolic Assays :

  • Liver Microsomes : Incubate with human microsomes + NADPH to measure t₁/₂ .
  • CYP Inhibition : Screen for interactions with CYP3A4/2D6 using fluorogenic substrates .

Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrano ring to reduce oxidative metabolism .

Advanced: What strategies enable efficient scale-up of synthesis for preclinical studies?

Methodological Answer:

Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclization) to improve safety and yield .

DoE Optimization : Use Design of Experiments (DoE) to map parameter interactions (e.g., temperature, stoichiometry) .

Green Chemistry : Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

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